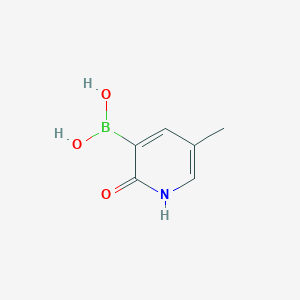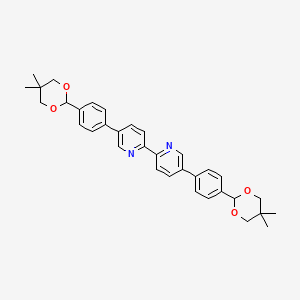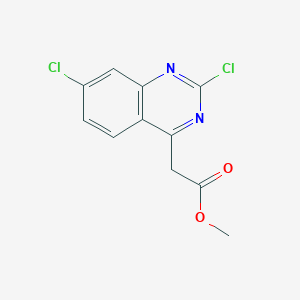
Di-Fmoc-seleno-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-Fmoc-seleno-L-cystine is a fluorenylmethoxycarbonyl (Fmoc) protected cysteine derivative. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. Cysteine, the amino acid from which this compound is derived, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-seleno-L-cystine involves the protection of the selenol group of selenocysteine. One common method includes coupling Boc-NH-chloroalanine with methyl ester-protected residues (such as alanine, methionine, and phenylalanine) using DCC/HOBt as coupling reagents. This process yields di- and tripeptides. Subsequently, treating these peptides with disodium diselenide results in the formation of selenocystine-containing peptides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-Fmoc-seleno-L-cystine undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenide bonds.
Reduction: Diselenide bonds can be reduced back to selenol groups.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include disodium diselenide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions typically occur under mild conditions to prevent degradation of the peptide backbone .
Major Products
The major products formed from these reactions include various selenocystine-containing peptides, which can be further utilized in peptide synthesis and proteomics research.
Wissenschaftliche Forschungsanwendungen
Di-Fmoc-seleno-L-cystine has several scientific research applications:
Chemistry: Used in the synthesis of selenopeptides, which are valuable for studying the structural and functional roles of selenocysteine in proteins.
Biology: Helps in understanding the role of selenocysteine in biological processes, including enzyme activity and protein folding.
Medicine: Potentially useful in developing therapeutic peptides and studying the mechanisms of selenoproteins involved in various diseases.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications
Wirkmechanismus
The mechanism of action of Di-Fmoc-seleno-L-cystine involves its incorporation into peptides, where it can form diselenide bonds. These bonds are crucial for maintaining the structural integrity of proteins. The selenol group of selenocysteine has higher acidity and stronger nucleophilic character compared to the thiol group of cysteine, making it a unique and valuable component in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-selenocysteine: Another Fmoc-protected selenocysteine derivative used in peptide synthesis.
Boc-selenocysteine: A Boc-protected selenocysteine derivative with similar applications.
Di-Fmoc-L-cystine: A similar compound without the selenium atom, used in peptide synthesis.
Uniqueness
Di-Fmoc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical properties such as higher acidity and stronger nucleophilic character. These properties make it particularly useful in studying selenoproteins and synthesizing selenopeptides .
Eigenschaften
Molekularformel |
C36H32N2O8Se2 |
|---|---|
Molekulargewicht |
778.6 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 |
InChI-Schlüssel |
YAFZTYLRAFFJSX-ACHIHNKUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




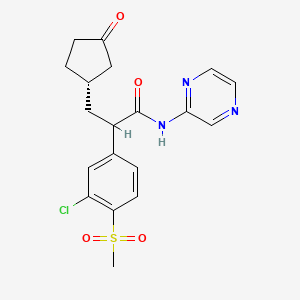
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
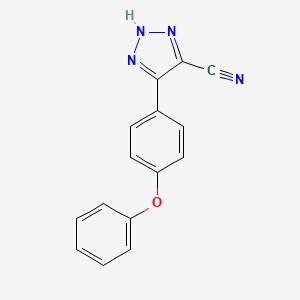
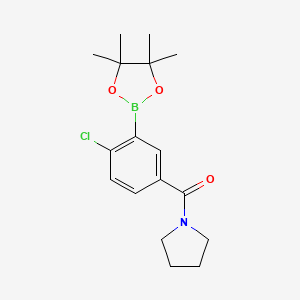

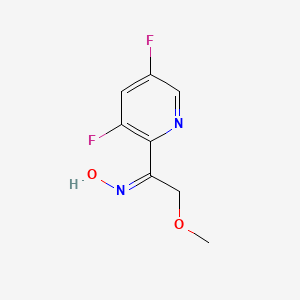

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
